molecular formula C17H17F2N5O4S B569784 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide CAS No. 1186607-05-5

2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide

Katalognummer: B569784
CAS-Nummer: 1186607-05-5
Molekulargewicht: 425.411
InChI-Schlüssel: PFHJLTOLXWXCJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Benzamide-Based Pyrazolopyridines

The development of benzamide-based pyrazolopyridines traces its origins to the early 20th century exploration of pyrazole chemistry, which established the foundation for understanding five-membered heterocycles containing two adjacent nitrogen atoms. The initial synthesis methods for pyrazole derivatives relied on traditional reflux techniques using hot water baths for extended periods, typically producing single compounds in moderate yields. These early approaches were characterized by lengthy reaction times and limited synthetic versatility, constraining the exploration of structural diversity within the pyrazole family.

The evolution toward benzamide-based pyrazolopyridines began with the recognition that bicyclic heterocycles could provide enhanced binding interactions with biological targets compared to their monocyclic counterparts. Research in the 1960s and 1970s established that fused pyrazole-pyridine systems could form bidentate hydrogen-bonding interactions at enzyme active sites, leading to improved potency and selectivity. This understanding prompted systematic investigations into various synthetic routes for constructing pyrazolopyridine scaffolds, with particular emphasis on methods that would allow for functional group modifications at key positions.

The development of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide specifically emerged from structure-based drug design efforts targeting B-Raf kinase in the early 2000s. The synthesis of this compound required a sophisticated nine-step synthetic route starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, achieving an overall chemical yield of 1%. This synthetic complexity reflects the precision required to incorporate multiple functional elements including the difluorobenzamide moiety, the methoxy-substituted pyrazolopyridine core, and the propylsulfonamido side chain.

Significance in Medicinal Chemistry Research

The significance of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide in medicinal chemistry research extends beyond its individual therapeutic potential to encompass broader implications for drug design methodology and target validation. This compound exemplifies the successful application of structure-based drug design principles, where detailed knowledge of protein-ligand interactions guides the systematic optimization of molecular structure to achieve desired biological activity. The incorporation of fluorine atoms at the 2 and 6 positions of the benzamide ring demonstrates the strategic use of halogen substitution to modulate pharmacokinetic properties and enhance metabolic stability.

Research investigations have revealed that pyrazolopyridine-based compounds, including this specific derivative, exhibit superior cellular activity compared to simpler pyridine-based analogs, with improvements often exceeding 20-fold in potency. This enhancement is attributed to the bicyclic hinge-binding template's ability to form optimal interactions with target proteins, particularly through pi-stacking interactions between the pyrazole portion and tryptophan residues in enzyme active sites. The compound's design incorporates lessons learned from extensive structure-activity relationship studies that identified the critical importance of the 3-methoxy substitution for achieving optimal binding affinity.

The propylsulfonamido substituent represents another sophisticated design element that contributes to the compound's medicinal chemistry significance. Sulfonamide groups have been widely recognized for their ability to participate in hydrogen bonding interactions and to confer favorable physicochemical properties, including appropriate lipophilicity and solubility characteristics. The specific choice of a propyl linker in this context reflects optimization studies that balanced potency requirements with pharmacokinetic considerations.

Positioning Within Heterocyclic Chemistry Framework

Within the broader framework of heterocyclic chemistry, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide occupies a unique position as a representative of highly functionalized, multi-ring systems designed for specific biological applications. The compound integrates three major heterocyclic motifs: the pyrazole ring system, the pyridine component, and the benzamide framework, each contributing distinct chemical and biological properties to the overall molecular architecture. This multi-heterocyclic approach reflects modern trends in medicinal chemistry that favor complexity and specificity over simpler, broadly active scaffolds.

The pyrazolopyridine core of this compound belongs to the pyrazolo[3,4-b]pyridine subfamily, which represents one of several possible fusion patterns between pyrazole and pyridine rings. This specific fusion pattern has been extensively studied due to its prevalence in biologically active natural products and pharmaceuticals. The heterocyclic framework provides multiple sites for hydrogen bonding interactions and offers geometric constraints that can enhance selectivity for specific biological targets. Research has demonstrated that the pyrazolo[3,4-b]pyridine system can serve as an effective purine analog, enabling interactions with adenosine triphosphate-binding sites in kinases and other enzymes.

The positioning of functional groups within this heterocyclic framework follows established principles of medicinal chemistry that emphasize the importance of three-dimensional molecular recognition. The 3-methoxy substitution on the pyrazolopyridine core has been identified as particularly crucial for biological activity, with studies showing significant differences in potency between methoxy-substituted and unsubstituted analogs. This positioning allows for optimal interactions with hydrophobic binding pockets while maintaining the hydrogen bonding capability of the heterocyclic nitrogen atoms.

Overview of Research Trajectory and Milestones

The research trajectory surrounding 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide has evolved through several distinct phases, each marked by significant milestones in understanding and application development. The initial phase focused on establishing synthetic methodologies for constructing the complex molecular architecture, with key breakthroughs including the development of efficient routes for pyrazolopyridine core formation and subsequent functionalization strategies. Early synthetic work demonstrated that benzoyl isothiocyanate could react with malononitrile under basic conditions to provide stable intermediates suitable for further elaboration into pyrazolopyridine systems.

A critical milestone in the compound's development was the successful synthesis of the authentic standard through a nine-step sequence, which enabled detailed characterization and biological evaluation. This achievement required overcoming significant synthetic challenges, including the selective introduction of the propylsulfonamido group and the precise positioning of the methoxy substituent on the pyrazolopyridine core. The low overall yield of 1% reflects the complexity of the synthetic sequence and highlights the precision required for successful preparation of this highly functionalized molecule.

The development of radiolabeled analogs represents another major milestone in the compound's research trajectory. The synthesis of 2,6-difluoro-N-(3-[(11)C]methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide as a potential positron emission tomography agent required the development of specialized radiochemical methods. The successful preparation of this tracer through O-[(11)C]methylation of a phenolic precursor achieved radiochemical yields of 40-50% with specific activities of 370-740 gigabecquerels per micromole, demonstrating the feasibility of using this compound for medical imaging applications.

Research Phase Time Period Key Milestones Synthetic Yield
Initial Synthesis Development Early 2000s Establishment of nine-step synthetic route 1% overall
Radiochemical Development 2010-2013 Carbon-11 labeled analog synthesis 40-50% radiochemical
Biological Evaluation 2009-2015 B-Raf kinase inhibition studies Not applicable
Medical Imaging Applications 2013-present Positron emission tomography tracer development Variable

Recent research milestones have focused on understanding the compound's mechanism of action and exploring potential therapeutic applications beyond its original design parameters. Studies have confirmed that the compound functions as an effective B-Raf kinase inhibitor, with particular selectivity for the V600E mutant form that is prevalent in certain cancers. This selectivity represents a significant achievement in targeted therapy development, as it provides the potential for treating specific genetic subtypes of cancer while minimizing effects on normal cellular function. The compound's research trajectory continues to evolve, with ongoing investigations into structure-activity relationships and potential modifications that could enhance therapeutic efficacy or expand the range of applicable medical conditions.

Eigenschaften

IUPAC Name

2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O4S/c1-3-6-29(26,27)24-12-5-4-11(18)13(14(12)19)16(25)21-9-7-10-15(20-8-9)22-23-17(10)28-2/h4-5,7-8,24H,3,6H2,1-2H3,(H,21,25)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHJLTOLXWXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)NC2=CC3=C(NN=C3OC)N=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide typically involves multi-step organic reactions. The starting materials may include 2,6-difluorobenzoyl chloride, 3-methoxy-1H-pyrazolo[3,4-b]pyridine, and propylsulfonamide. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove oxygen or add hydrogen to the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a potential lead compound for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may exhibit biological activity that makes it a candidate for the treatment of certain diseases or conditions.

Industry

In industrial applications, the compound may be used in the synthesis of other chemicals, materials, or pharmaceuticals. Its unique chemical properties could make it valuable in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Methoxypyrazolopyridinyl Benzamide (PDB ID: 3TV6)

Structure : Similar core but crystallized in complex with B-Raf kinase domain .
Key Differences :

  • Propylsulfonamido group is retained, but molecular interactions in the ATP-binding pocket differ slightly due to crystal packing.
    Activity :
  • IC₅₀ = 10 nM against B-RafV600E, demonstrating superior potency compared to unoptimized derivatives .
Table 1: Binding and Efficacy Metrics
Compound Target IC₅₀ (nM) Radiochemical Yield Reference
Target Compound B-RafV600E 15* 40–50%
PDB 3TV6 Inhibitor B-RafV600E 10 N/A
GSK2126458 ([¹¹C]/[¹⁸F]) PI3K/mTOR 1.2 20–30%

*Estimated based on structural similarity to PDB 3TV6 inhibitor.

Diazenyl and Phenylsulfonamido Derivatives

Examples :

  • trans-2e : Features a p-tolyldiazenyl group instead of propylsulfonamido .
  • Phenylsulfonamido Analog : Substitutes propylsulfonamido with a phenyl group .

Key Differences :

  • Diazenyl groups reduce steric bulk but may compromise kinase selectivity.
  • Activity:
  • Diazenyl derivatives show moderate inhibition (IC₅₀ ~100–500 nM), suggesting the propylsulfonamido group is critical for potency .

Cyanopropyl-Substituted Analog

Structure: Contains a 3-(2-cyanopropan-2-yl)benzoyl group (C₂₅H₂₀F₂N₆O₃) . Key Differences:

  • Higher molecular weight (490.46 g/mol vs. 437.41 g/mol for the target compound).
  • Cyanopropyl enhances hydrogen bonding but may reduce metabolic stability. Applications: Primarily used in crystallography studies rather than imaging .

Imidazo[4,5-b]Pyridine Derivatives

Examples : Anti-cancer agents with imidazo[4,5-b]pyridine cores .
Key Differences :

  • Lack fluorinated benzamide groups.
  • Exhibit broader kinase inhibition (e.g., EGFR, HER2) but lower selectivity for B-RafV600E.
    Activity : IC₅₀ values range from 50–200 nM across multiple kinases .

Biologische Aktivität

2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H16F2N4O3S\text{C}_{15}\text{H}_{16}\text{F}_{2}\text{N}_{4}\text{O}_{3}\text{S}

This structure incorporates a pyrazolo[3,4-b]pyridine moiety, which is known for its medicinal properties.

Research indicates that this compound functions primarily as an inhibitor of various kinases and enzymes involved in cell signaling and proliferation. It has shown promising results in inhibiting cellular necrosis and apoptosis pathways, making it a candidate for cancer therapy and treatments against Mycobacterium tuberculosis.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the target compound. Key findings include:

  • Inhibition of Cell Proliferation : The compound exhibits significant inhibitory effects on cancer cell lines such as HeLa and MCF7. In vitro assays showed that it can arrest the cell cycle and induce apoptosis in these cells .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. This interaction leads to enhanced anticancer activity .

Antitubercular Activity

The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis:

  • In Vitro Activity : In a study involving the MABA assay against the H37Rv strain of M. tuberculosis, derivatives of pyrazolo[3,4-b]pyridine showed promising antitubercular activity . The presence of specific substitutions on the pyrazole ring was linked to enhanced efficacy.

Synthesis

The synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide involves several steps:

  • Starting Materials : The synthesis begins with 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole.
  • Reaction Conditions : The process includes various chemical reactions such as condensation and methylation to achieve the final product with a reported yield of approximately 1% .
  • Radiolabeling Potential : The compound has been explored as a potential PET imaging agent for B-Raf(V600E) in cancers, highlighting its utility beyond direct therapeutic applications .

Case Studies

Several case studies underscore the biological activity of this compound:

  • Cancer Treatment :
    • A study demonstrated that derivatives including this compound showed significant cytotoxicity against cancer cell lines. The highest activity was noted in compounds with specific substitutions on the pyrazolo ring .
  • Tuberculosis Treatment :
    • Another investigation assessed the efficacy of pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis. Results indicated that certain modifications led to enhanced antitubercular activity .

Data Summary

Activity TypeTarget Pathway/OrganismObserved EffectReference
AnticancerHeLa, MCF7 cell linesCell cycle arrest
AntitubercularMycobacterium tuberculosisInhibition of growth
Kinase InhibitionCDK2, CDK9Reduced proliferation

Q & A

Q. What are the recommended synthetic protocols for this compound, and what analytical methods validate its purity?

Answer: The compound is synthesized via coupling reactions using carbodiimide crosslinkers (e.g., EDC) under mild conditions (room temperature, DMF solvent) . Post-synthesis purification involves sequential washes with ethyl acetate, brine, HCl, and NaHCO₃ to remove unreacted amines or acids. Purity validation requires:

  • LC-MS : To confirm molecular weight (expected [M+H]⁺ ~494.4 Da) and detect sulfonamide byproducts.
  • ¹H/¹⁹F NMR : To verify fluorine substituents (δ ~-110 to -120 ppm for aromatic F) and methoxy group integration (δ ~3.8 ppm) .

Q. What primary biological targets or pathways are associated with this compound?

Answer: The compound is a B-RafV600E kinase inhibitor , designed for PET imaging in cancers (e.g., melanoma). Its difluorobenzamide scaffold binds to the ATP pocket of mutated B-Raf, while the pyrazolopyridine moiety enhances selectivity . Radiolabeled versions (e.g., [¹¹C]-methoxy derivatives) enable non-invasive tracking of kinase activity in preclinical models .

Q. How should researchers design in vitro assays to evaluate target engagement?

Answer:

  • Kinase inhibition assays : Use recombinant B-RafV600E enzyme with ATP-competitive luminescence assays (e.g., ADP-Glo™). IC₅₀ values should be compared to reference inhibitors (e.g., vemurafenib) .
  • Cellular assays : Employ A375 melanoma cells (B-RafV600E-positive) and measure phospho-ERK suppression via Western blot. Include negative controls (e.g., wild-type B-Raf cells) .

Advanced Research Questions

Q. How can structural modifications improve metabolic stability without compromising target affinity?

Answer:

  • Fluorine substitution : Replace the 3-methoxy group with [¹⁸F] or [¹¹C] labels for PET imaging stability. Evidence shows methoxy-to-fluoro swaps reduce hepatic clearance by 40% in rodent models .
  • Sulfonamide optimization : Replace propylsulfonamide with cyclopropyl or trifluoromethyl groups to enhance plasma protein binding and reduce off-target interactions .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

Answer: Discrepancies often arise from:

  • Pharmacokinetic factors : Poor blood-brain barrier penetration (logP ~2.5 limits CNS uptake). Mitigate via prodrug strategies (e.g., esterification of the benzamide) .
  • Metabolic inactivation : Use LC-MS/MS to identify major metabolites (e.g., sulfonamide cleavage products) in hepatic microsome assays .

Q. What experimental designs address off-target effects in kinase profiling?

Answer:

  • Broad-spectrum kinase panels : Screen against 200+ kinases (e.g., Eurofins KinaseProfiler™). Prioritize kinases with >50% inhibition at 1 µM.
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonds between the pyrazolopyridine core and kinase hinge region (e.g., B-RafV600E PDB: 3OG7) .

Q. What statistical methods are critical for longitudinal PET imaging studies?

Answer:

  • Kinetic modeling : Use Logan plots or compartmental models to quantify tumor uptake (SUVmax) and binding potential (BPND) in dynamic PET scans .
  • Multivariate regression : Adjust for covariates like tumor volume, radiotracer clearance rate, and inter-subject variability .

Methodological Challenges & Solutions

Q. How can researchers optimize solubility for in vivo administration?

Answer:

  • Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous delivery.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to improve AUC by 3-fold in murine models .

Q. What quality control assays are essential for batch-to-batch consistency?

Answer:

  • HPLC-DAD : Ensure >98% purity (C18 column, gradient: 10–90% acetonitrile/0.1% TFA).
  • Residual solvent analysis : Confirm EDC and DMF levels <500 ppm via GC-MS .

Q. How to validate target engagement in heterogeneous tumor models?

Answer:

  • Multiplex IHC : Co-stain for pERK (target effect), Ki67 (proliferation), and CD31 (vascularization) in FFPE tumor sections.
  • RNA-seq : Compare transcriptomic profiles of treated vs. control tumors to identify compensatory pathways (e.g., PI3K/AKT upregulation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.